![molecular formula C9H13IO2 B2840043 Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2242693-89-4](/img/structure/B2840043.png)
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate
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Overview
Description
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is a chemical compound with the CAS Number: 2242693-89-4 . It has a molecular weight of 280.11 . The IUPAC name for this compound is ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is 1S/C9H13IO2/c1-2-12-7(11)3-8-4-9(10,5-8)6-8/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate has a molecular weight of 280.11 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Cyclization and Polymorphism Studies
- Cyclization Products of ACE Inhibitors : A study examined the crystal structures of an orthorhombic polymorph of a cyclization product of perindopril, a popular ACE inhibitor. This research highlights the importance of understanding the structural variations and polymorphism in drug development (Bojarska et al., 2013).
Synthetic Methodologies
- Improvement in Synthesis Techniques : Research on the synthesis of cyclopropylidene carboxylate esters and their reactivity demonstrates advancements in synthetic methodologies that could be applicable to the synthesis or modification of Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate. Such methodologies enable the creation of complex molecules for pharmaceutical applications (Spitzner & Swoboda, 1986).
Chemical Characterization
- GC-MS Characterization : A study on the chemical characterization of the aerial parts of Fagonia longispina by GC-MS provides an example of how Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate could be characterized and analyzed for potential applications in natural product research and drug discovery (Hamidi, 2016).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO2/c1-2-12-7(11)3-8-4-9(10,5-8)6-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWFFILFYWVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate |
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